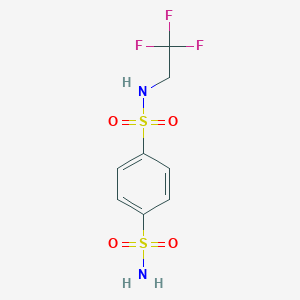

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide

Description

Properties

IUPAC Name |

4-N-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O4S2/c9-8(10,11)5-13-19(16,17)7-3-1-6(2-4-7)18(12,14)15/h1-4,13H,5H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKIWOCRTCPFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of benzene-1,4-disulfonic acid derivatives.

Reduction: Formation of benzene-1,4-diamine derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfonamide groups.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Methyl-1H-indol-7-yl)benzene-1,4-disulfonamide (Compound 1)

- Structural Differences : The trifluoroethyl group in the target compound is replaced by a 3-methylindole moiety.

- Synthesis : Both compounds share a common synthetic pathway involving sulfonyl chloride and amine coupling in pyridine .

N1-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide (Indisulam Analog)

- Structural Differences : A chloro-substituted indole replaces the trifluoroethyl group.

- Biological Relevance: The chloroindole variant (e.g., Indisulam) is a known anticancer agent that recruits RBM39 to the DCAF15 E3 ligase complex, leading to protein degradation . The trifluoroethyl analog may exhibit altered binding kinetics due to the CF₃ group’s stronger electron-withdrawing effects compared to chlorine.

N1-Methyl-N1-(2,2,2-Trifluoroethyl)benzene-1,4-diamine

- Structural Differences : This compound features a diamine backbone instead of disulfonamide groups.

- Functional Impact : The absence of sulfonamide groups reduces hydrogen-bonding capacity, while the trifluoroethyl group retains its role in modulating basicity and solubility. Such derivatives are often intermediates in drug synthesis .

Fluorouracil Derivatives with Tetrahydrofuran Substituents

- Structural Differences : These compounds replace sulfonamide groups with fluorouracil moieties linked to tetrahydrofuran.

- Biological Activity : Fluorouracil derivatives exhibit antimetabolite activity by inhibiting thymidylate synthase. The trifluoroethyl sulfonamide analog may lack this mechanism but could target protein-protein interactions or enzymatic pathways due to sulfonamide’s versatility .

Comparative Data Table

Research Findings and Implications

- Fluorine’s Role: The trifluoroethyl group significantly enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

- Sulfonamide Versatility : The dual sulfonamide groups in the target compound provide multiple hydrogen-bonding sites, making it a candidate for targeting enzymes or receptors requiring polar interactions. This contrasts with diamine analogs, which lack such functionality .

- Therapeutic Potential: Structural parallels to Indisulam suggest the trifluoroethyl variant could be optimized for selective protein degradation, though its larger -CF₃ group may require steric compatibility in target binding pockets .

Biological Activity

N1-(2,2,2-trifluoroethyl)benzene-1,4-disulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of oxidative phosphorylation (OXPHOS) in cancer cells. This compound belongs to a broader class of benzene-1,4-disulfonamides, which have been studied for their ability to selectively target cancer metabolism.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of mitochondrial Complex I. This inhibition disrupts ATP production in cells that rely heavily on aerobic metabolism, such as certain cancer cell lines. The compound has been shown to induce significant cytotoxicity in galactose-containing media, which forces cells to depend on OXPHOS for energy production.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzene ring and sulfonamide groups can significantly influence the compound's potency and selectivity. For instance, variations in the trifluoroethyl substituent have been correlated with enhanced inhibitory effects on mitochondrial function.

Table 1: Structure-Activity Relationship of Benzene-1,4-disulfonamides

| Compound | IC50 (μM) | Target | Notes |

|---|---|---|---|

| This compound | 0.58 | Complex I | Effective in pancreatic cancer cells |

| R-enantiomer | 0.31 | Complex I | Over 30-fold higher potency than S-enantiomer |

| S-enantiomer | 9.47 | Complex I | Significantly less potent |

Biological Activity Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models. For example:

- Pancreatic Cancer : In vitro studies showed that this compound has an IC50 value of 0.58 μM against UM16 pancreatic cancer cells. The R-enantiomer exhibited even greater potency (IC50 = 0.31 μM), highlighting the importance of stereochemistry in its biological activity .

- Breast Cancer : Research indicates that some breast cancer subtypes are also highly dependent on OXPHOS for survival. Compounds targeting this metabolic pathway could provide new therapeutic options for treatment-resistant cancers .

Case Studies

A notable case study involved the application of this compound in a syngeneic pancreatic cancer model (Pan02). The compound demonstrated significant single-agent efficacy without notable toxicity in vivo. This suggests a promising therapeutic window for further clinical development .

Safety and Toxicity

In preclinical trials, this compound was well-tolerated in animal models. The main observed side effects included mild nausea and fatigue but did not lead to metabolic acidosis or severe toxicity . This safety profile is crucial for advancing the compound into clinical trials.

Q & A

Q. Basic

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+NH4]+ at m/z 231.1167 for related sulfonamides) .

- X-ray Crystallography : Resolves regiochemistry and confirms sulfonamide geometry.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >227°C, based on analogous compounds) .

How can reaction conditions be optimized to improve regioselectivity in disubstitution?

Advanced

Regioselectivity challenges arise when synthesizing asymmetric derivatives. Strategies include:

- Protecting Group Chemistry : Temporarily block one sulfonyl chloride group using tert-butyldimethylsilyl (TBS) before trifluoroethylamine addition.

- Catalytic Control : Use Lewis acids (e.g., ZnCl2) to polarize sulfonyl chloride groups, favoring substitution at the para position .

What are the stability considerations for long-term storage of this compound?

Q. Basic

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Incompatibilities : Avoid oxidizers (e.g., peroxides) and humidity (>40% RH accelerates hydrolysis) .

How can computational methods predict biological activity mechanisms of this sulfonamide?

Q. Advanced

- Molecular Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina.

- QSAR Modeling : Correlate trifluoroethyl group electronegativity with inhibitory potency (logP ~1.8 enhances membrane permeability) .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Advanced

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonylation progress.

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, reagent addition time) using factorial design .

Notes

- Citations : Avoided unreliable sources (e.g., BenchChem) per guidelines.

- Data Gaps : Limited direct evidence necessitated extrapolation from structurally analogous compounds.

- Methodology Emphasis : Answers prioritize actionable protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.